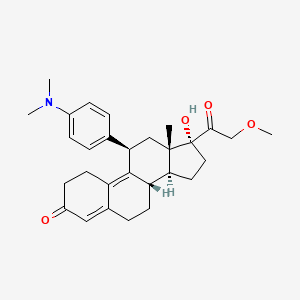

Telapristone

Description

Structure

3D Structure

Properties

CAS No. |

198414-30-1 |

|---|---|

Molecular Formula |

C29H37NO4 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(2-methoxyacetyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1 |

InChI Key |

BHERMCLNVOVDPU-DQFOBABISA-N |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C |

Appearance |

Solid powder |

Other CAS No. |

198414-30-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Telapristone; metabolite of telapristone acetate (CDB-4124). |

Origin of Product |

United States |

Foundational & Exploratory

Telapristone's Mechanism of Action in Breast Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telapristone acetate (TPA), a selective progesterone receptor modulator (SPRM), has demonstrated significant anti-tumor activity in preclinical and clinical studies of breast cancer. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action in breast cancer cells. It details its effects on progesterone receptor (PR) signaling, cell cycle progression, and apoptosis, supported by quantitative data and detailed experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its multifaceted mechanism of action.

Introduction

The progesterone receptor (PR), a nuclear steroid hormone receptor, is a critical mediator of progesterone signaling, which plays a pivotal role in the development and progression of a significant subset of breast cancers.[1][2] this compound acetate (TPA) is a next-generation SPRM with potent antiprogestin activity, designed to selectively target PR with reduced off-target effects.[1][3] This selectivity makes it a promising therapeutic agent for hormone-receptor-positive breast cancer. This guide synthesizes the current understanding of TPA's mechanism of action at the molecular level.

Core Mechanism of Action: Modulation of Progesterone Receptor Signaling

This compound's primary mechanism of action involves the direct modulation of PR activity. Unlike progesterone agonists that activate PR, this compound acts as a competitive antagonist, altering the receptor's conformation and subsequent downstream signaling.

Reduced Progesterone Receptor (PR) Recruitment to Chromatin

In the presence of a progestin agonist like R5020, PR is robustly recruited to chromatin, binding to progesterone response elements (PREs) in the regulatory regions of target genes. This compound treatment significantly reduces this agonist-induced PR recruitment to a global extent.

Altered Co-regulator Recruitment: The Role of TRPS1

A key aspect of this compound's antagonistic activity is its ability to induce a distinct conformational change in the PR, leading to the recruitment of a unique set of co-regulator proteins. Rapid Immunoprecipitation Mass spectrometry of Endogenous Proteins (RIME) has identified the transcriptional co-repressor TRPS1 (Trichorhinophalangeal Syndrome Type 1) as a critical protein recruited to the PR complex in the presence of this compound. The formation of the PR-TRPS1 complex is enhanced by this compound treatment and is associated with the repression of PR target gene expression. Silencing of TRPS1 has been shown to alleviate the inhibitory effect of this compound on PR-mediated gene expression and cell proliferation.

Cellular Effects of this compound in Breast Cancer Cells

The modulation of PR signaling by this compound translates into significant anti-proliferative and pro-apoptotic effects in breast cancer cells.

Inhibition of Cell Proliferation

This compound effectively inhibits the proliferation of PR-positive breast cancer cells. This is evidenced by a decrease in the proliferation marker Ki67 in clinical trials.

Table 1: Effect of this compound on Cell Proliferation in a Phase II Clinical Trial

| Treatment Group | Mean Change in Ki67 (%) | P-value |

| This compound Acetate | -5.5 | 0.003 |

| Placebo | -4.2 | 0.04 |

Induction of Cell Cycle Arrest

This compound induces a G1/S phase cell cycle arrest in breast cancer cells. This is achieved through the downregulation of key cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 4 (CDK4). The inhibition of CDK2 and CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of cells into the S phase.

Induction of Apoptosis

In addition to inhibiting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. This contributes to its overall anti-tumor activity.

Signaling Pathways and Experimental Workflows

This compound's Impact on the Progesterone Receptor Signaling Pathway

Caption: this compound binds to PR, promoting TRPS1 recruitment and reducing chromatin binding, leading to inhibited gene expression.

This compound's Effect on the Cell Cycle

Caption: this compound inhibits CDK4/2, preventing Rb phosphorylation and blocking the G1/S cell cycle transition.

Experimental Workflow for Investigating this compound's Mechanism

Caption: Workflow for studying this compound's effects on breast cancer cells.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific conditions, such as antibody concentrations and incubation times, may require optimization.

Cell Culture and Treatment

-

Cell Lines: T47D and MCF-7 human breast cancer cell lines are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% sodium pyruvate, and 100 U/mL penicillin/streptomycin.

-

Hormone Starvation: Prior to hormone treatments, cells are typically cultured in phenol red-free medium with charcoal-stripped FBS for 24-48 hours.

-

Treatment: Cells are treated with this compound acetate (typically 1 µM) and/or a progestin agonist like R5020 (typically 10 nM) for specified durations depending on the assay.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., PR).

-

Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Perform stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Rapid Immunoprecipitation Mass Spectrometry of Endogenous Proteins (RIME)

-

Cross-linking and Cell Lysis: Similar to ChIP-seq, cross-link cells with formaldehyde and lyse them.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., PR) conjugated to magnetic beads.

-

Washes: Perform extensive washes to remove non-specific protein binding.

-

On-bead Digestion: Digest the proteins directly on the beads using trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Co-Immunoprecipitation (Co-IP) and Western Blotting

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., PR).

-

Immune Complex Capture: Capture the antibody-protein complexes with protein A/G beads.

-

Washes: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., TRPS1) and the "bait" protein.

Cell Proliferation Assay (BrdU)

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with this compound as required.

-

BrdU Labeling: Add BrdU (a thymidine analog) to the culture medium and incubate to allow its incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Detection: Use an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.

-

Quantification: Measure the absorbance to quantify cell proliferation.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Harvest and Fixation: Harvest cells and fix them in cold 70% ethanol.

-

RNAse Treatment: Treat the cells with RNase to prevent staining of RNA.

-

Propidium Iodide (PI) Staining: Stain the cells with a solution containing the DNA-intercalating dye propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

-

Cell Harvest: Harvest both adherent and floating cells.

-

Annexin V and Propidium Iodide (PI) Staining: Resuspend cells in a binding buffer and stain with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a vital dye that enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| PR Binding Peaks (R5020) | T47D | ~19,865 | |

| PR Binding Peaks (R5020 + TPA) | T47D | ~19,892 (with 83% overlap with R5020) | |

| IC50 Values | (Data not explicitly found in the provided search results) | ||

| T47D | - | ||

| MCF-7 | - | ||

| MDA-MB-231 | - |

Note: Specific IC50 values for this compound in these breast cancer cell lines were not found in the provided search results. This data would need to be determined experimentally or found in more specific literature.

Conclusion

This compound acetate exerts its anti-tumor effects in breast cancer cells through a multifaceted mechanism centered on the modulation of progesterone receptor signaling. By competitively inhibiting PR and recruiting the co-repressor TRPS1, this compound effectively blocks progestin-driven gene expression, leading to a potent inhibition of cell proliferation via cell cycle arrest at the G1/S checkpoint and the induction of apoptosis. This in-depth understanding of its molecular actions provides a strong rationale for its continued development as a targeted therapy for PR-positive breast cancer. Further research to identify biomarkers of response and to explore combination therapies will be crucial in optimizing its clinical utility.

References

An In-depth Technical Guide to the Molecular Structure of Telapristone Acetate (CDB-4124)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone acetate (CDB-4124) is a synthetic, orally available selective progesterone receptor modulator (SPRM) with potent antiprogestin activity.[1][2] It is a 21-substituted-19-nor-progestin derivative.[3] This document provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action, with a focus on its interaction with the progesterone receptor (PR). This compound acetate has been investigated for its therapeutic potential in treating gynecological conditions such as uterine fibroids and endometriosis, as well as in breast cancer.[4][5]

Molecular Structure and Physicochemical Properties

This compound acetate is a steroid ester. Its chemical structure is characterized by a core steroid skeleton with key substitutions that confer its selective activity. The systematic IUPAC name for this compound acetate is [(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate. The active moiety of this compound acetate is this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound acetate is presented in Table 1. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | C31H39NO5 | |

| Molecular Weight | 505.6 g/mol | |

| Monoisotopic Mass | 505.28282334 Da | |

| XLogP3 | 3.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 7 | |

| Topological Polar Surface Area | 72.9 Ų | |

| CAS Number | 198414-31-2 | |

| Synonyms | CDB-4124, Proellex, Progenta |

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided in Table 2.

| Identifier | Value | Reference |

| IUPAC Name | [(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| SMILES | CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C--INVALID-LINK--C5=CC=C(C=C5)N(C)C)C)C(=O)COC | |

| InChI | InChI=1S/C31H39NO5/c1-19(33)37-31(28(35)18-36-5)15-14-27-25-12-8-21-16-23(34)11-13-24(21)29(25)26(17-30(27,31)2)20-6-9-22(10-7-20)32(3)4/h6-7,9-10,16,25-27H,8,11-15,17-18H2,1-5H3/t25-,26+,27-,30-,31-/m0/s1 | |

| InChIKey | JVBGZFRPTRKSBB-MJBQOYBXSA-N |

Mechanism of Action and Signaling Pathway

This compound acetate functions as a selective progesterone receptor modulator (SPRM), exhibiting both antagonist and partial agonist effects on the progesterone receptor (PR) in a tissue-specific manner. Its primary mechanism involves competitive binding to the PR, which in turn modulates the expression of progesterone-responsive genes.

Upon binding to the PR, this compound acetate induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation affects the recruitment of co-regulators to the PR complex. Specifically, in the presence of the progestin R5020, the addition of this compound acetate (TPA) has been shown to decrease the overall recruitment of PR to the chromatin. Furthermore, TPA treatment leads to the recruitment of a unique set of proteins to the PR complex, including the transcriptional corepressor TRPS1. The recruitment of TRPS1 is believed to be a key mechanism by which TPA antagonizes PR-mediated gene expression and cellular proliferation.

References

- 1. Mechanism of this compound Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound Acetate | C31H39NO5 | CID 9806190 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vilaprisan: A Selective Progesterone Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilaprisan (formerly BAY-1002670) is a novel, orally available, and highly potent steroidal selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2] As a derivative of 19-nor-testosterone, Vilaprisan functions as a pure progesterone receptor (PR) antagonist with high selectivity, exhibiting minimal affinity for other steroid hormone receptors.[2] This targeted mechanism of action allows it to modulate progesterone-dependent pathways that are critical in the pathophysiology of uterine fibroids, leading to a reduction in heavy menstrual bleeding and a decrease in fibroid volume.[3] Preclinical and clinical studies have demonstrated its efficacy and a generally favorable safety profile, positioning it as a significant compound in the field of women's health. This guide provides a comprehensive technical overview of Vilaprisan, detailing its mechanism of action, receptor binding profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Mechanism of Action

Vilaprisan exerts its pharmacological effects through competitive and highly selective antagonism of the progesterone receptor (PR). The PR exists in two main isoforms, PR-A and PR-B, which are encoded by the same gene but transcribed from different promoters.[4] Progesterone, the natural ligand, binds to these intracellular receptors, causing a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. This complex then binds to progesterone response elements (PREs) on target genes and recruits a suite of co-activator proteins, initiating gene transcription.

As an SPRM with strong antagonistic properties, Vilaprisan binds to the PR with high affinity but induces a conformational change that is distinct from that caused by progesterone. This altered conformation prevents the proper recruitment of transcriptional co-activators. Instead, it facilitates the binding of co-repressor complexes, such as those containing Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT). The recruitment of these co-repressors leads to the inhibition of target gene transcription, effectively blocking the proliferative and pro-survival signals mediated by progesterone in tissues like the endometrium and uterine fibroids.

Exploratory analysis of endometrial tissue from women treated with Vilaprisan confirmed the downregulation of a majority of progesterone-responsive genes, particularly those involved in cell-cycle regulation and progression, such as AURKA, CCNB1, FOXM1, and MKI67.

Signaling Pathway Diagram

Caption: Vilaprisan binds the PR, promoting co-repressor recruitment and inhibiting gene transcription.

Quantitative Data Summary

The following tables summarize the key quantitative data for Vilaprisan from preclinical and clinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor Target | Assay Type | Species | Value | Reference |

| Progesterone Receptor A (PR-A) | Transactivation (Antagonist) | Human | IC₅₀: 0.095 nM | |

| Progesterone Receptor B (PR-B) | Transactivation (Antagonist) | Human | IC₅₀: 0.09 nM | |

| Glucocorticoid Receptor | Transactivation (Antagonist) | Human | Negligible Activity | |

| Androgen Receptor | Transactivation (Antagonist) | Human | Negligible Activity | |

| Mineralocorticoid Receptor | Transactivation (Antagonist) | Human | Negligible Activity | |

| Estrogen Receptor | Transactivation (Antagonist) | Human | Negligible Activity |

Table 2: Preclinical Pharmacokinetics

| Species | Dose & Route | Tₘₐₓ (h) | Cₘₐₓ (µg/L) | AUC (µg·h/L) | t₁/₂ (h) | Reference |

| Rat | 0.5 mg/kg p.o. | - | - | 116 (efficacious exposure) | - | |

| Rabbit | - | - | - | 126 (efficacious exposure) | - |

Table 3: Human Pharmacokinetics (Single and Multiple Doses)

| Population | Dose (Route) | Parameter | Value (Mean ± SD) | Reference |

| Chinese Postmenopausal Women | 2 mg single (p.o.) | Tₘₐₓ (h) | 1.5 (median) | |

| Cₘₐₓ (µg/L) | 12.5 ± 3.04 | |||

| AUC₀₋₂₄ (µg·h/L) | 91.3 ± 20.4 | |||

| Chinese Postmenopausal Women | 2 mg multiple (p.o., 14 days) | Tₘₐₓ (h) | 1.5 (median) | |

| Cₘₐₓ,ss (µg/L) | 23.3 ± 6.73 | |||

| AUCτ,ss (µg·h/L) | 276 ± 109 | |||

| t₁/₂ (h) | 44.5 ± 10.3 | |||

| Healthy Subjects | 5 mg single (p.o.) | t₁/₂ (h) | ~32 | |

| CL/F (L/h) | ~7 | |||

| Absolute Bioavailability (F) | ~60% |

Table 4: Clinical Efficacy in Patients with Uterine Fibroids (12 Weeks Treatment)

| Dose | Primary Endpoint | % of Patients Achieving Endpoint | Placebo Response (%) | Reference |

| 1.0 mg/day | Complete Absence of Bleeding/Spotting | 56% | 1.7% | |

| 2.0 mg/day | Complete Absence of Bleeding/Spotting | 54% | 1.7% | |

| 4.0 mg/day | Complete Absence of Bleeding/Spotting | 60% | 1.7% | |

| 2.0 mg/day | Amenorrhea (<2 mL blood loss/28 days) | 83.3% | 0% | |

| 2.0 mg/day | Reduction in Fibroid Volume | Up to 41% | - |

Experimental Protocols

Detailed methodologies for key assays are provided below. These represent standard protocols for the evaluation of SPRMs.

Protocol: Progesterone Receptor Transactivation Assay

This assay quantifies the ability of a test compound to inhibit the transcriptional activity of the progesterone receptor in response to an agonist.

-

Cell Culture and Plating:

-

Culture SK-N-MC human neuroblastoma cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

-

Seed cells into 96-well white, clear-bottom assay plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Transient Transfection:

-

Prepare a transfection mixture containing a PR-B expression vector (e.g., pRChPR-B-neo), a luciferase reporter vector driven by a PRE-containing promoter (e.g., MMTV-luc), and a constitutively expressed control reporter vector (e.g., pRL-SV40 expressing Renilla luciferase) using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Replace the cell culture medium with a serum-free medium and add the transfection mixture to each well. Incubate for 4-6 hours.

-

After incubation, replace the medium with a fresh complete medium and incubate for an additional 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Vilaprisan and a reference antagonist (e.g., Mifepristone) in an appropriate vehicle (e.g., DMSO). The final vehicle concentration in the assay should not exceed 0.1%.

-

Treat the transfected cells with the test compounds in the presence of a constant, sub-maximal concentration of a PR agonist (e.g., 0.1 nM Progesterone or R5020). Include agonist-only and vehicle-only controls.

-

Incubate the plates for 24 hours at 37°C.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially from each well lysate using a dual-luciferase reporter assay system and a plate-reading luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the agonist-only control.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow: PR Transactivation Assay

References

- 1. Pharmacodynamics and safety of the ... | Article | H1 Connect [archive.connect.h1.co]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of the Selective Progesterone Receptor Modulator Vilaprisan: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAY 1002670: a novel, highly potent and selective progesterone receptor modulator for gynaecological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective progesterone receptor modulators (SPRMs): progesterone receptor action, mode of action on the endometrium and treatment options in gynecological therapies - PMC [pmc.ncbi.nlm.nih.gov]

Telapristone in Endometriosis Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pain and infertility. Current hormonal treatments are often associated with undesirable side effects, highlighting the need for novel therapeutic strategies. Telapristone (CDB-4124), a selective progesterone receptor modulator (SPRM), has emerged as a promising candidate. This technical guide provides an in-depth overview of the preclinical evidence for this compound in the context of endometriosis, focusing on its mechanism of action, efficacy in animal models, and the detailed methodologies employed in these pivotal studies. The compiled data demonstrates this compound's potent anti-proliferative effects on endometrial tissue, primarily through the antagonism of progesterone receptors, leading to the inhibition of estradiol-induced DNA synthesis. This document synthesizes the available quantitative data, outlines experimental protocols, and visualizes the key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a selective progesterone receptor modulator that exhibits a mixed agonist/antagonist profile depending on the target tissue.[1][2] Its primary mechanism of action involves opposing the effects of progesterone at the molecular and receptor level.[3] In the context of endometriosis, where progesterone resistance is a key pathological feature, this compound's ability to modulate progesterone receptor (PR) signaling presents a targeted therapeutic approach. Preclinical studies have been instrumental in elucidating its potential to inhibit the growth and proliferation of endometrial tissue.

Efficacy in Preclinical Models

Preclinical studies in both rodent and non-human primate models have demonstrated the efficacy of this compound in reducing endometrial proliferation and growth, key drivers of endometriosis.

Inhibition of Endometrial Epithelial Proliferation

A key study investigated the effects of this compound acetate (CDB-4124) in ovariectomized, hormone-treated mice and in mice with xenotransplanted human endometrial tissue. The results showed that this compound significantly inhibited estradiol-induced DNA synthesis in the endometrial epithelium of both the mouse uterus and the human endometrial xenografts.[1][2] This anti-proliferative effect is central to its potential therapeutic benefit in endometriosis.

| Animal Model | Treatment Group | Endpoint | Result | Reference |

| Ovariectomized CD1 Mice | Estradiol (E2) | Epithelial DNA Synthesis (BrdU Labeling Index) | Baseline Proliferation | |

| Ovariectomized CD1 Mice | E2 + Progesterone (P4) | Epithelial DNA Synthesis (BrdU Labeling Index) | Inhibition of Proliferation | |

| Ovariectomized CD1 Mice | E2 + this compound (CDB-4124) | Epithelial DNA Synthesis (BrdU Labeling Index) | Significant Inhibition of Proliferation | |

| Nude Mice with Human Endometrial Xenografts | E2 | Epithelial DNA Synthesis (BrdU Labeling Index) | Baseline Proliferation | |

| Nude Mice with Human Endometrial Xenografts | E2 + P4 | Epithelial DNA Synthesis (BrdU Labeling Index) | Inhibition of Proliferation | |

| Nude Mice with Human Endometrial Xenografts | E2 + this compound (CDB-4124) | Epithelial DNA Synthesis (BrdU Labeling Index) | Significant Inhibition of Proliferation |

Effects on Endometrial Development in Non-Human Primates

Studies in endometriosis-induced cynomolgus monkeys have shown that administration of this compound led to a reduction in the height and development of the endometrium. Furthermore, changes in the mitotic index, glands, and stroma were observed, indicating a potent effect on endometrial tissue structure and growth.

Mechanism of Action

This compound's primary mechanism of action is the modulation of the progesterone receptor. In endometrial tissue, it demonstrates a cell-type-specific mixed antagonist/agonist profile.

-

Epithelial Cells: In the uterine epithelium, this compound acts as a progesterone agonist and partial antagonist. This dual action contributes to its anti-proliferative effect on the glandular components of endometriotic lesions.

-

Stromal Cells: In contrast, this compound acts as a complete progesterone antagonist in the uterine stroma. This is particularly relevant as it blocks the progesterone-induced decidualization of stromal cells, a process thought to be involved in the establishment and maintenance of endometriotic implants.

The anti-proliferative effect of progesterone, which this compound modulates, is understood to block estradiol-induced DNA synthesis through two primary signaling pathways:

-

IGF-1/IGFR1/PI3K Pathway: Estradiol promotes endometrial proliferation in part through the paracrine signaling of stromal insulin-like growth factor 1 (IGF-1). Progesterone is known to counteract this pathway.

-

Minichromosome Maintenance (MCM) Protein Pathway: Estradiol also activates a second pathway that leads to DNA replication licensing via the MCM protein pre-initiation complex. Progesterone also inhibits this pathway.

By modulating the progesterone receptor, this compound interferes with these estradiol-driven proliferative signals.

References

- 1. researchgate.net [researchgate.net]

- 2. The selective progesterone receptor modulator, this compound acetate, is a mixed antagonist/agonist in the human and mouse endometrium and inhibits pregnancy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of endometrial prostaglandins during the menstrual cycle and in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Telapristone and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone (formerly known as CDB-4124) is a selective progesterone receptor modulator (SPRM) that has been investigated for the treatment of hormone-dependent conditions such as uterine fibroids and endometriosis.[1][2] As a progesterone receptor antagonist, this compound modulates the effects of progesterone, a key hormone in the female reproductive system. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing its therapeutic use and ensuring its safety and efficacy. This technical guide provides an in-depth overview of the pharmacokinetics of this compound and its primary active metabolite, CDB-4453, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological and experimental pathways.

Pharmacokinetic Profile of this compound and CDB-4453

The pharmacokinetics of this compound have been characterized in several clinical studies, revealing rapid absorption and a biphasic decline in plasma concentrations.[1] A population pharmacokinetic model, developed from data in healthy volunteers and patients, best describes the disposition of this compound and its active monodemethylated metabolite, CDB-4453.[1]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 0.5 to 2 hours.[1] The absorption rate constant (Ka) has been estimated to be 1.26 h⁻¹. The apparent volume of distribution for the central compartment (Vc/F) and the peripheral compartment (Vp/F) of this compound are 37.4 L and 120 L, respectively, indicating extensive distribution into tissues.

Metabolism and Elimination

This compound is primarily metabolized in the liver, with the cytochrome P450 enzymes CYP3A4 and CYP3A5 proposed as the main catalysts for its transformation. The primary metabolic pathways include N-demethylation to form the active metabolite CDB-4453 and a didemethylated metabolite, as well as hydroxylation of the propynyl group.

A key finding from population pharmacokinetic modeling is the existence of two distinct subpopulations with different clearance rates for this compound, which is likely attributable to the polymorphic expression of CYP3A5. The "high-clearance" group, representing approximately 25% of the studied population, exhibits a significantly faster elimination of the drug compared to the "low-clearance" group (approximately 75% of the population).

The apparent oral clearance (CL/F) for the high-clearance group is 11.6 L/h, while for the low-clearance group, it is 3.37 L/h. This difference in clearance directly impacts the elimination half-life (t½), which is approximately 12 hours for the high-clearance group and 35 hours for the low-clearance group. The apparent clearance of the metabolite CDB-4453 (CLM/F) is estimated to be 2.43 L/h.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and its active metabolite CDB-4453, derived from a population pharmacokinetic study.

Table 1: Population Pharmacokinetic Parameters of this compound

| Parameter | High-Clearance Population (25%) | Low-Clearance Population (75%) |

| Apparent Oral Clearance (CL/F) | 11.6 L/h | 3.37 L/h |

| Elimination Half-life (t½) | 12 h | 35 h |

| Absorption Rate Constant (Ka) | \multicolumn{2}{c | }{1.26 h⁻¹} |

| Apparent Volume of Distribution (Central, Vc/F) | \multicolumn{2}{c | }{37.4 L} |

| Apparent Volume of Distribution (Peripheral, Vp/F) | \multicolumn{2}{c | }{120 L} |

| Apparent Inter-compartmental Clearance (Q/F) | \multicolumn{2}{c | }{21.9 L/h} |

Data sourced from a population pharmacokinetic analysis.

Table 2: Population Pharmacokinetic Parameters of CDB-4453

| Parameter | Value |

| Apparent Clearance (CLM/F) | 2.43 L/h |

| Ratio of this compound Conversion Fraction to Metabolite Distribution Volume (Fmet/Vmet) | 0.20 L⁻¹ |

Data sourced from a population pharmacokinetic analysis.

Experimental Protocols

Clinical Pharmacokinetic Studies (Representative Protocol)

The pharmacokinetic parameters of this compound and CDB-4453 were primarily determined through Phase I and II clinical trials. A typical study design involved the following:

-

Study Population: Healthy female volunteers or female patients with conditions such as uterine fibroids or endometriosis.

-

Dosing Regimen: Single oral doses of this compound acetate (e.g., 12.5 mg, 25 mg, 50 mg) or multiple daily doses for a specified duration.

-

Sample Collection: Serial blood samples were collected at predefined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours). Plasma was separated by centrifugation and stored at -20°C or lower until analysis.

-

Data Analysis: Plasma concentration-time data for this compound and CDB-4453 were analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as Cmax, Tmax, AUC, CL/F, and t½.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of this compound and its metabolite CDB-4453 in plasma samples is typically performed using a validated LC-MS/MS method.

-

Sample Preparation: A protein precipitation method is commonly employed. An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard (e.g., a structurally similar compound). After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Separation: The extract is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes from endogenous plasma components.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) in the positive ion mode. Specific precursor-to-product ion transitions are monitored for this compound, CDB-4453, and the internal standard.

-

Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the plasma samples are determined by interpolation from this curve.

Metabolic and Signaling Pathways

Metabolic Pathway of this compound

The proposed metabolic pathway of this compound primarily involves hepatic metabolism by CYP3A4 and CYP3A5. The main transformations are demethylation and hydroxylation.

Signaling Pathway of this compound's Pharmacological Action

This compound exerts its therapeutic effect by acting as a selective progesterone receptor modulator. It competitively binds to the progesterone receptor (PR), preventing the natural ligand, progesterone, from binding and activating the receptor. This blockade of PR-mediated gene expression leads to the desired physiological responses in target tissues.

Conclusion

The pharmacokinetics of this compound are characterized by rapid absorption, extensive tissue distribution, and elimination primarily through hepatic metabolism mediated by CYP3A4 and CYP3A5. A significant feature of its metabolism is the existence of two distinct clearance phenotypes, which has implications for inter-individual variability in drug exposure. The primary active metabolite, CDB-4453, contributes to the overall pharmacological effect. The well-defined pharmacokinetic profile, coupled with a clear understanding of its mechanism of action, provides a solid foundation for the clinical development and therapeutic application of this compound in progesterone-dependent diseases. Further research focusing on the clinical implications of the different clearance phenotypes and potential drug-drug interactions involving the CYP3A pathway is warranted.

References

An In-depth Technical Guide to the Investigation of Telapristone's Antiglucocorticoid Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone acetate (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) that has been investigated for its potential therapeutic applications in conditions such as endometriosis and uterine fibroids.[1] While its primary mechanism of action is the modulation of the progesterone receptor (PR), like many SPRMs, it also exhibits some level of interaction with the glucocorticoid receptor (GR), leading to antiglucocorticoid activity.[2][3] This technical guide provides a comprehensive overview of the investigation of this compound's antiglucocorticoid properties, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant biological pathways.

Core Concepts: Glucocorticoid Receptor Signaling

Glucocorticoids, such as cortisol, are steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, inflammation, and the stress response. Their effects are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon binding to a glucocorticoid ligand, the receptor undergoes a conformational change, dissociates from the complex, dimerizes, and translocates to the nucleus. In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to either transactivation (increase) or transrepression (decrease) of gene expression, depending on the specific gene and cellular context.

Antiglucocorticoid activity refers to the ability of a compound to block the actions of glucocorticoids. This is typically achieved through competitive binding to the GR, preventing the binding of endogenous glucocorticoids and the subsequent downstream signaling events.

Quantitative Analysis of this compound's Antiglucocorticoid Activity

The antiglucocorticoid activity of this compound has been quantified through various in vitro assays, primarily focusing on its binding affinity for the GR and its ability to inhibit glucocorticoid-induced gene expression. The following tables summarize the available quantitative data, comparing this compound and its metabolite to the well-characterized antiglucocorticoid, mifepristone.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Source | Method | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Mifepristone | Rabbit Thymus | Competitive Radioligand Binding Assay | ~2x higher than this compound (CDB-4124) | [4] |

| This compound (CDB-4124) | Rabbit Thymus | Competitive Radioligand Binding Assay | Not explicitly quantified, but lower than mifepristone | [4] |

Note: A direct RBA value for this compound was not available in the reviewed literature. The data indicates a comparatively lower binding affinity than mifepristone.

Table 2: In Vitro Antiglucocorticoid Activity (Functional Assay)

| Compound | Cell Line | Assay | IC50 (M) | Fold-Difference vs. Mifepristone | Reference |

| Mifepristone | HepG2 | Dexamethasone-induced GRE-luciferase reporter gene transcription | ~1 x 10-8 | - | |

| This compound (CDB-4124) | HepG2 | Dexamethasone-induced GRE-luciferase reporter gene transcription | ~2.2 x 10-7 | ~22-fold less potent | |

| Monodemethylated this compound (CDB-4453) | HepG2 | Dexamethasone-induced GRE-luciferase reporter gene transcription | ~1 x 10-6 | ~100-fold less potent | |

| Didemethylated this compound | HepG2 | Dexamethasone-induced GRE-luciferase reporter gene transcription | ~1 x 10-6 | ~100-fold less potent |

Table 3: In Vivo Assessment of Antiglucocorticoid Activity

| Species | Dosage | Endpoint | Observation | Reference |

| Cynomolgus Monkeys | Not specified | Serum Cortisol Levels | No measurable increase |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the antiglucocorticoid activity of this compound.

Glucocorticoid Receptor Binding Assay

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Principle: This is a competitive binding assay where the ability of a test compound (this compound) to displace a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) from the GR is measured.

Materials:

-

Glucocorticoid receptor preparation (e.g., from rabbit thymus cytosol)

-

Radiolabeled glucocorticoid: [3H]-dexamethasone

-

Unlabeled competitor: Dexamethasone (for determining non-specific binding)

-

Test compound: this compound acetate

-

Assay buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine the GR preparation, a fixed concentration of [3H]-dexamethasone, and varying concentrations of this compound or unlabeled dexamethasone.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the concentration of this compound required to inhibit 50% of the specific binding of [3H]-dexamethasone (IC50).

-

The Relative Binding Affinity (RBA) can be calculated using the formula: (IC50 of Dexamethasone / IC50 of this compound) x 100.

GR-Mediated Transcriptional Reporter Gene Assay

Objective: To quantify the functional antiglucocorticoid activity of this compound by measuring its ability to inhibit dexamethasone-induced gene expression.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing glucocorticoid response elements (GREs). Cells are transfected with this construct. In the presence of a glucocorticoid agonist like dexamethasone, the GR is activated and drives the expression of the reporter gene. An antagonist like this compound will compete with dexamethasone for GR binding and inhibit this reporter gene expression in a dose-dependent manner.

Materials:

-

Human hepatoblastoma cell line (HepG2)

-

Cell culture medium and supplements

-

Reporter plasmid containing a GRE-driven luciferase gene (e.g., pGRE-Luc)

-

Transfection reagent

-

Dexamethasone (agonist)

-

This compound acetate (test antagonist)

-

Luciferase assay reagent and a luminometer

Procedure:

-

Seed HepG2 cells in multi-well plates.

-

Transfect the cells with the pGRE-Luc reporter plasmid. A co-transfection with a plasmid expressing a control reporter gene (e.g., Renilla luciferase) is recommended for normalization.

-

After an appropriate incubation period for gene expression, treat the cells with a fixed, sub-maximal concentration of dexamethasone in the presence of increasing concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the control reporter activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the dexamethasone-induced luciferase expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Glucocorticoid Receptor Signaling Pathway and this compound's Antagonistic Action.

Caption: Experimental Workflow for Glucocorticoid Receptor Binding Assay.

Caption: Experimental Workflow for GR-Mediated Reporter Gene Assay.

Discussion and Conclusion

The available data consistently demonstrate that this compound acetate possesses antiglucocorticoid activity, although this activity is significantly less potent than that of the first-generation SPRM, mifepristone. In vitro studies show that this compound can bind to the glucocorticoid receptor and act as a competitive antagonist, inhibiting dexamethasone-induced gene transcription. The IC50 for this antiglucocorticoid effect is in the sub-micromolar to micromolar range, which is considerably higher than its potent antiprogestogenic activity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Progesterone receptor antagonist CDB-4124 increases depression-like behavior in mice without affecting locomotor ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDB-4124 and its putative monodemethylated metabolite, CDB-4453, are potent antiprogestins with reduced antiglucocorticoid activity: in vitro comparison to mifepristone and CDB-2914 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Telapristone Acetate on Endometrial Tissue: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Telapristone acetate (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) investigated for its therapeutic potential in hormone-dependent gynecological conditions, primarily endometriosis and uterine fibroids[1][2]. As an SPRM, it exhibits a complex profile of both progesterone receptor (PR) antagonist and partial agonist activities[3]. Its mechanism involves competitive binding to the progesterone receptor, which in turn modulates the expression of progesterone-responsive genes, leading to the inhibition of endometrial tissue proliferation[4]. In vivo studies in both animal models and human clinical trials have demonstrated significant effects on the endometrium, including a reduction in endometrial height and development, and unique histological changes[5]. While showing promise in alleviating symptoms like pelvic pain, the development of oral this compound was halted due to concerns over dose-dependent hepatotoxicity. This guide provides a detailed overview of the in vivo effects of this compound on endometrial tissue, summarizing key quantitative data, experimental protocols, and the underlying molecular pathways.

Mechanism of Action

This compound acetate functions by selectively modulating the progesterone receptor (PR). Unlike pure antagonists, it has a mixed profile of activity that is tissue-dependent. In the endometrium, its primary effect is antagonistic, competitively binding to the PR and inhibiting the transcription of progesterone-dependent genes essential for proliferation and development. This leads to a suppression of endometrial growth. At a molecular level, this compound has been shown to decrease the overall binding of the PR to chromatin. It uniquely recruits corepressors, such as the Transcriptional Repressor GATA binding 1 (TRPS1), to the PR complex, which further mediates gene silencing and inhibits cellular responses. This action can suppress the cell cycle at the G1/S transition by inhibiting cyclin-dependent kinases (CDK) 2 and 4.

Preclinical In Vivo Studies

Animal models have been crucial in elucidating the in vivo effects of this compound on endometrial tissue. Studies have utilized various models, including mice and non-human primates, to assess the drug's impact on both healthy and diseased endometrium.

Experimental Protocols

Mouse Model of Endometrial Response:

-

Animals: Ovariectomized CD1 female mice and nude mice with xenotransplants of reconstructed human endometrial tissue were used.

-

Hormone Treatment: Animals were treated to simulate the hormonal environment of the menstrual cycle.

-

Intervention: Mice were treated with this compound acetate (CDB-4124).

-

Main Outcome Measures: The primary endpoints were the assessment of endometrial cell DNA synthesis (proliferation), stromal decidual response, and embryo implantation. Analysis was conducted via histological examination and biochemical assays.

Non-Human Primate Model of Endometriosis:

-

Animals: Endometriosis was induced in cynomolgus monkeys.

-

Intervention: Animals were administered this compound.

-

Main Outcome Measures: The effects were evaluated by measuring the height and development of the endometrium. Histological analysis included changes in the mitotic index, glands, and stroma. Serum cortisol levels were also measured to assess antiglucocorticoid activity.

Summary of Preclinical Findings

In animal models, this compound demonstrated potent anti-progestogenic effects. It effectively inhibited estradiol-induced epithelial DNA synthesis in both the mouse uterus and in xenotransplanted human endometrial tissue. A key finding was its mixed antagonist/agonist profile: it acted as a progesterone agonist in the uterine epithelium but as a complete antagonist in the uterine stroma. This stromal antagonism blocked the progesterone-induced decidualization response, a critical step for embryo implantation, thus impairing fertility in mated female mice. In endometriosis-induced cynomolgus monkeys, this compound led to a reduction in the height and development of the endometrium.

| Animal Model | This compound Acetate Administration | Key Quantitative & Qualitative Endometrial Effects | Citation |

| CD1 Mice (Ovariectomized, hormone-treated) | Not specified in abstract | Inhibited estradiol-induced epithelial DNA synthesis. Acted as a P4 antagonist in stroma, blocking decidualization. | |

| Mated Female Mice | Not specified in abstract | Impaired embryo implantation due to absence of stromal decidualization. | |

| Cynomolgus Monkeys (Endometriosis-induced) | Not specified in abstract | Reduction in the height and development of the endometrium. Changes in mitotic index, glands, and stroma. |

Clinical Trials in Humans

This compound acetate (brand name Proellex®) advanced to Phase 2 clinical trials for the treatment of symptomatic endometriosis in pre-menopausal women. These trials aimed to determine the safety and efficacy of the drug in reducing pelvic pain.

Experimental Protocol (NCT01728454)

-

Study Design: A Phase 2, 3-arm, randomized, double-blind, placebo-controlled study.

-

Participants: Pre-menopausal women with a surgical diagnosis of endometriosis within the last 7 years, experiencing pelvic pain requiring analgesics. An endometrial stripe thickness of <18 mm was required, and patients with abnormal endometrial biopsies were excluded.

-

Intervention: Participants were randomized to receive either a placebo, 6 mg/day, or 12 mg/day of oral this compound acetate for an 18-week active dosing period. An optional extension allowed for two additional 16-week cycles.

-

Primary Outcome Measures: The primary endpoint was the change from baseline in endometriosis-related pain, as measured by a 100-mm Visual Analog Scale (VAS) for dysmenorrhea and non-menstrual pelvic pain, recorded in a daily diary.

Histopathological Effects on Human Endometrium

A notable class effect of SPRMs, including this compound, is the development of unique, benign endometrial changes known as Progesterone Receptor Modulator-Associated Endometrial Changes (PAECs). Studies on endometrial biopsies from women treated with this compound revealed distinct histological features not seen during a normal menstrual cycle.

| This compound Acetate Dose | Treatment Duration | Key Histopathological Findings in Endometrium | Citation |

| 12.5 mg, 25 mg, or 50 mg daily | 3 to 6 months | Histology was generally inactive or atrophic. | |

| 12.5 mg, 25 mg, or 50 mg daily | 3 to 6 months | Novel changes included the formation of cystically dilated glands. | |

| 12.5 mg, 25 mg, or 50 mg daily | 3 to 6 months | Mixed non-physiologic features: secretory changes coexisting with mitoses and apoptotic bodies. | |

| Higher doses and longer duration | 3 to 6 months | Cysts became the predominant feature, with an inactive or atrophic lining. | |

| All doses | 3 to 6 months | No cases of endometrial hyperplasia or carcinoma were reported during therapy. |

These changes, particularly the cystic glands, correlated with an increased endometrial thickness as measured by ultrasound. Pathologists need to be aware of this unique constellation of features to avoid misdiagnosis as disordered proliferative endometrium or hyperplasia.

Conclusion

In vivo, this compound acetate exerts potent anti-proliferative effects on endometrial tissue by selectively modulating the progesterone receptor. Preclinical studies confirmed its ability to reduce endometrial development and inhibit stromal decidualization, a key requirement for pregnancy. In clinical trials for endometriosis, it showed potential for symptom relief. However, its use induces a unique set of benign, non-physiological histological changes in the endometrium (PAECs), characterized by cystic glands with mixed secretory and mitotic features. While therapeutically promising, the clinical development of this compound was ultimately halted due to significant safety concerns related to liver toxicity, which overshadows its efficacy on endometrial tissue. The data gathered from these studies remain valuable for understanding the complex role of progesterone in the endometrium and for the future development of safer SPRMs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Facebook [cancer.gov]

- 5. Population Pharmacokinetics of this compound (CDB-4124) and its Active Monodemethylated Metabolite CDB-4453, with a Mixture Model for Total Clearance - PMC [pmc.ncbi.nlm.nih.gov]

Telapristone: A Deep Dive into its Modulation of Progesterone Receptor Signaling

For Immediate Release

This technical guide provides a comprehensive analysis of Telapristone (also known as CDB-4124), a selective progesterone receptor modulator (SPRM), and its intricate role in the progesterone receptor (PR) signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, supported by quantitative data, in-depth experimental protocols, and visual representations of the molecular pathways involved.

Executive Summary

This compound is a potent, orally available SPRM that exhibits both antagonistic and partial agonist activities at the progesterone receptor. Its primary mechanism of action involves competitive binding to the PR, leading to a conformational change that differs from that induced by the natural ligand, progesterone. This results in altered receptor-chromatin interactions, recruitment of a unique set of coregulatory proteins, and ultimately, modulation of PR-mediated gene expression. Notably, in breast cancer cell lines, this compound has been shown to decrease PR occupancy on a global scale, recruit corepressors such as TRPS1, and inhibit the expression of progesterone-responsive genes, thereby suppressing cell proliferation.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the progesterone receptor and its effects on cellular processes.

Table 1: Progesterone Receptor Binding Affinity of this compound

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound (CDB-4124) | Human PR-A | Data Not Available |

| Human PR-B | Data Not Available | |

| Rabbit Uterine PR | Comparable to Mifepristone |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Parameter | Value |

| T47D (Breast Cancer) | Cell Proliferation | IC50 | Data Not Available |

| T47D (Breast Cancer) | Gene Expression (e.g., FKBP5) | EC50 (Inhibition) | Data Not Available |

| T47D (Breast Cancer) | Gene Expression (e.g., GILZ) | EC50 (Modulation) | Data Not Available |

Note: While multiple studies confirm the anti-proliferative effects of this compound in T47D cells, a specific IC50 value is not consistently reported. Similarly, while the modulation of PR-target genes is established, precise EC50 values for specific genes like FKBP5 and GILZ are not available in the reviewed literature.

Progesterone Receptor Signaling Pathways and this compound's Mechanism of Action

Progesterone exerts its effects through both classical genomic and non-genomic signaling pathways.

3.1 Classical Genomic Signaling Pathway

In the classical pathway, progesterone binds to the PR in the cytoplasm, causing the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The PR dimer then binds to progesterone response elements (PREs) on the DNA, recruiting coactivators to initiate the transcription of target genes.

This compound disrupts this process. Upon binding to the PR, it induces a conformational change that, while still allowing for nuclear translocation and DNA binding, is distinct from the agonist-bound conformation. This altered conformation leads to the recruitment of a different set of coregulatory proteins. Specifically, in the presence of an agonist like R5020, this compound has been shown to decrease the overall recruitment of PR to the chromatin. Furthermore, it promotes the recruitment of corepressors, such as TRPS1, to the PR complex. This shifts the balance from transcriptional activation to repression, inhibiting the expression of progesterone-responsive genes involved in cell proliferation and survival.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

4.1 Progesterone Receptor Competitive Binding Assay

This protocol describes a fluorescence polarization-based assay to determine the binding affinity of test compounds to the progesterone receptor ligand-binding domain (PR-LBD).

-

Materials:

-

Recombinant human PR-LBD (GST-tagged)

-

Fluorescently-labeled progesterone ligand (e.g., Fluormone™ PL Red)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Test compound (this compound) and reference compound (Progesterone)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference compound in assay buffer.

-

In a 384-well plate, add the fluorescently-labeled progesterone ligand to all wells.

-

Add the serially diluted test compounds and reference compound to the respective wells. Include wells with no compound (maximum polarization) and wells with a saturating concentration of a known binder (minimum polarization).

-

Add the recombinant PR-LBD to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value for the test compound by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

-

4.2 PR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol outlines a cell-based reporter assay to measure the ability of this compound to modulate PR-mediated gene transcription.

-

Materials:

-

T47D human breast cancer cells

-

Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

Luciferase reporter plasmid containing a PRE upstream of the luciferase gene

-

Transfection reagent

-

Test compound (this compound) and reference agonist (e.g., R5020)

-

96-well white, opaque cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed T47D cells in a 96-well plate and allow them to attach overnight.

-

Transfect the cells with the PRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (this compound) in the presence and absence of a fixed concentration of the reference agonist (R5020).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

For antagonist activity, calculate the IC50 value of this compound by plotting the percentage inhibition of agonist-induced luciferase activity against the log of the compound concentration. For agonist activity, calculate the EC50 value.

-

4.3 Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol provides a general workflow for identifying the genome-wide binding sites of the progesterone receptor in response to this compound treatment.

-

Materials:

-

T47D cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-PR antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Next-generation sequencing library preparation kit

-

Next-generation sequencer

-

-

Procedure:

-

Culture T47D cells and treat with vehicle, a progesterone agonist (e.g., R5020), and/or this compound for a specified time.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-600 bp.

-

Immunoprecipitate the PR-DNA complexes by incubating the sheared chromatin with an anti-PR antibody overnight. Use a control IgG in a parallel sample.

-

Capture the antibody-PR-DNA complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the PR-DNA complexes from the beads and reverse the cross-links by heating in the presence of proteinase K.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library for next-generation sequencing and perform sequencing.

-

Analyze the sequencing data to identify PR-binding sites and assess the effect of this compound on PR recruitment to the chromatin.

-

Conclusion

This compound represents a significant tool in the study of progesterone receptor signaling and holds therapeutic potential in progesterone-dependent conditions. Its unique mechanism of action, characterized by the modulation of PR-chromatin interaction and the recruitment of corepressors, distinguishes it from simple antagonists. Further research is warranted to fully elucidate the specific quantitative aspects of its binding and efficacy, which will be crucial for its continued development and clinical application.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. Mechanism of this compound Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of this compound Acetate (CDB4124) on Progesterone Receptor Action in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. researchgate.net [researchgate.net]

- 5. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antiprogestin Activity of Telapristone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telapristone (also known as CDB-4124) is a selective progesterone receptor modulator (SPRM) with potent antiprogestin activity.[1][2] As a synthetic steroidal compound, it has been investigated for its therapeutic potential in hormone-dependent gynecological conditions, primarily endometriosis and uterine fibroids.[3][4] This technical guide provides a comprehensive overview of the antiprogestin activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Mechanism of Action

This compound exerts its antiprogestin effects through a multi-faceted interaction with the progesterone receptor (PR). It competitively binds to the PR, leading to a conformational change that differs from that induced by progesterone.[5] This altered conformation is central to its antagonist activity.

A key aspect of this compound's mechanism is its ability to reduce the recruitment of the progesterone receptor to chromatin. In the presence of a progestin like R5020, this compound significantly decreases the occupancy of PR at its target gene promoters. Furthermore, this compound uniquely recruits the transcriptional corepressor TRPS1 to the PR complex. The recruitment of this corepressor is a critical step in the inhibition of progesterone-responsive gene expression, ultimately leading to the observed antiprogestin effects.

It is also important to note that this compound can exhibit mixed agonist/antagonist properties depending on the specific tissue and cellular context.

Data Presentation

The following tables summarize the available quantitative data on the antiprogestin activity of this compound.

Table 1: Progesterone Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity | Reference |

| This compound Acetate | Rabbit Uterine PR | Same as mifepristone | |

| This compound Acetate | Recombinant Human PR-A and PR-B | 3-fold lower than mifepristone | |

| Monodemethylated Metabolite of this compound | Rabbit Uterine PR | Same as mifepristone | |

| Monodemethylated Metabolite of this compound | Recombinant Human PR-A and PR-B | 3-fold lower than mifepristone |

Note: Specific Ki or IC50 values for this compound binding to the progesterone receptor are not consistently reported in the reviewed literature.

Table 2: In Vitro Antiprogestin Activity in T47D Breast Cancer Cells

| Parameter | Effect of this compound Acetate | Mechanism | Reference |

| Cell Cycle Progression | Inhibition of G1-S phase transition | Downregulation of CDK2 and CDK4 expression | |

| Cell Proliferation | Decreased | Inhibition of G2/M-associated genes |

Table 3: Efficacy of this compound in the Treatment of Uterine Fibroids (3-Month Clinical Trial)

| Treatment Group | Dosage | Mean Reduction in Fibroid Volume | Reference |

| This compound | 12.5 mg/day | 17.9% | |

| This compound | 25 mg/day | 40.3% | |

| This compound | 50 mg/day | 40.3% | |

| Depot Leuprolide Acetate | 3.75 mg/month | 32.6% | |

| Placebo | - | 10.6% |

Table 4: Efficacy of this compound in the Treatment of Endometriosis-Associated Pain (Phase 2 Clinical Trial)

| Treatment Group | Dosage | Outcome | Result | Reference |

| This compound Acetate | 6 mg/day | Reduction in Dysmenorrhea | Statistically significant improvement | |

| This compound Acetate | 12 mg/day | Reduction in Dysmenorrhea | Statistically significant improvement | |

| This compound Acetate | 6 mg/day | Reduction in Non-Menstrual Pelvic Pain | Statistically significant improvement | |

| This compound Acetate | 12 mg/day | Reduction in Non-Menstrual Pelvic Pain | Statistically significant improvement |

Experimental Protocols

Detailed methodologies for key experiments to investigate the antiprogestin activity of this compound are provided below.

1. Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay determines the ability of a test compound to compete with a fluorescently labeled progesterone ligand for binding to the progesterone receptor.

-

Materials:

-

Recombinant human progesterone receptor (PR-A or PR-B)

-

Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Red)

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% bovine serum albumin)

-

Test compound (this compound) and a known competitor (e.g., mifepristone)

-

384-well, low-volume, black microplates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a dilution series of the test compound (this compound) and the known competitor in assay buffer.

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled progesterone ligand to each well.

-

Add the diluted test compound or known competitor to the respective wells. Include control wells with only the fluorescent ligand (for minimum polarization) and wells with the fluorescent ligand and a saturating concentration of the known competitor (for maximum competition).

-

Add a fixed concentration of the recombinant progesterone receptor to all wells except the minimum polarization controls.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of progesterone-sensitive cells, such as the T47D breast cancer cell line.

-

Materials:

-

T47D human breast cancer cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)

-

Progesterone (or a synthetic progestin like R5020)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed T47D cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with a serum-free or charcoal-stripped serum medium for 24 hours to synchronize the cells.

-

Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of progesterone (or R5020). Include vehicle-treated and progesterone-only treated controls.

-

Incubate the cells for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the progesterone-treated control.

-

3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide DNA binding sites of the progesterone receptor in the presence of progesterone and/or this compound.

-

Materials:

-

Progesterone-responsive cells (e.g., T47D)

-

Progesterone (or R5020) and this compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-progesterone receptor antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for next-generation sequencing library preparation

-

-

Procedure:

-

Culture T47D cells and treat with vehicle, progesterone, this compound, or a combination of progesterone and this compound for a specified time (e.g., 1 hour).

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Shear the chromatin by sonication or enzymatic digestion to obtain DNA fragments of 200-600 bp.

-

Perform immunoprecipitation by incubating the sheared chromatin with an anti-progesterone receptor antibody or a control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-